molecular formula C13H14N6O3S B2736937 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine CAS No. 910443-22-0

8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B2736937
CAS No.: 910443-22-0
M. Wt: 334.35
InChI Key: LSXVTZXZILPEPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex heterocyclic compound that features a unique combination of indole, triazine, and morpholine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen functionalities on the indole ring.

    Reduced Derivatives: Compounds with partially or fully reduced triazine rings.

    Substituted Derivatives: Compounds with various substituents replacing the sulfonyl group.

Scientific Research Applications

8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Uniqueness: 8-(morpholin-4-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine is unique due to its combination of three distinct moieties, which confer a wide range of potential biological activities and applications. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

8-morpholin-4-ylsulfonyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S/c14-13-16-12-11(17-18-13)9-7-8(1-2-10(9)15-12)23(20,21)19-3-5-22-6-4-19/h1-2,7H,3-6H2,(H3,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXVTZXZILPEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC4=C3N=NC(=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.